Cas no 1198569-35-5 (3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one)
3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
- 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
- 3-Bromopyrazolo[1,5-a]pyrimidin-5-ol
- AG-B-96208
- CTK7H4244
- PubChem20880
- SBB094873
- SureCN1441434
- Z1269128562
- ZBAOMHWFUFZVNN-UHFFFAOYSA-N
- 1198569-35-5
- YXB56935
- AKOS017550557
- CS-0080421
- SCHEMBL1441434
- EN300-113214
- Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 3-bromo-
- AMY26117
- DTXSID60670667
- MFCD12406134
- 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one
- A850419
- 3-BROMO-1H-PYRAZOLO[1,5-A]PYRIMIDIN-5-ONE
- AKOS005073890
- 3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one
-
- MDL: MFCD12406134
- Inchi: 1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11)
- InChI Key: ZBAOMHWFUFZVNN-UHFFFAOYSA-N
- SMILES: BrC1C=NN2C=CC(NC2=1)=O
Computed Properties
- Exact Mass: 212.95377g/mol
- Monoisotopic Mass: 212.95377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.9Ų
3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089004324-1g |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 95% | 1g |
$611.49 | 2023-09-04 | |
| Alichem | A089004324-5g |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 95% | 5g |
$1682.00 | 2023-09-04 | |
| TRC | B701823-10mg |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701823-50mg |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B701823-100mg |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Matrix Scientific | 054360-500mg |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, >95% |
1198569-35-5 | >95% | 500mg |
$479.00 | 2023-09-06 | |
| Matrix Scientific | 054360-1g |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, >95% |
1198569-35-5 | >95% | 1g |
$736.00 | 2023-09-06 | |
| Chemenu | CM151792-1g |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 95+% | 1g |
$1086 | 2021-08-05 | |
| Ambeed | A750770-100mg |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 98% | 100mg |
$106.0 | 2025-03-04 | |
| Ambeed | A750770-250mg |
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one |
1198569-35-5 | 98% | 250mg |
$171.0 | 2025-03-04 |
3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Suppliers
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Additional information on 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Professional Introduction to 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS No. 1198569-35-5)
3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, identified by the Chemical Abstracts Service Number (CAS No.) 1198569-35-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively explored for its potential biological activities. The presence of a bromine substituent at the 3-position enhances its utility as a key intermediate in the synthesis of more complex molecules, making it a valuable asset in drug discovery programs.
The pyrazolo[1,5-a]pyrimidin-5-one core structure is known for its structural versatility and biological relevance. It serves as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Recent studies have highlighted the importance of this scaffold in developing small-molecule inhibitors for therapeutic applications. The bromine atom in 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one not only facilitates further functionalization but also influences its electronic properties, making it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In the context of modern drug development, 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been investigated for its potential role in addressing various diseases. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The pyrazolopyrimidine scaffold is particularly interesting because it can mimic natural products and exhibit potent binding interactions with biological targets. The brominated derivative further enhances these interactions by providing a handle for chemical modifications while maintaining high affinity for the target site.
Recent advancements in computational chemistry have enabled the rapid design and optimization of molecules based on 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify lead compounds with improved pharmacokinetic profiles. These computational approaches have accelerated the drug discovery process by allowing researchers to predict the binding affinity and toxicity of potential candidates before experimental synthesis. The bromine substituent plays a crucial role in these studies, as it can be selectively modified or retained to fine-tune the properties of the final drug molecule.
The synthesis of 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves multi-step organic transformations that highlight its synthetic utility. One common synthetic route involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by bromination under controlled conditions. This method provides access to a variety of pyrazolopyrimidine derivatives with different substituents, which can be further functionalized to meet specific pharmacological requirements. The use of bromine-containing intermediates has become increasingly popular due to their stability and reactivity in subsequent synthetic steps.
In clinical research, 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and its derivatives have been evaluated for their therapeutic potential in preclinical models. Studies have demonstrated their efficacy in inhibiting tumor growth and modulating inflammatory responses. The pyrazolopyrimidine scaffold is particularly attractive because it can be easily modified to target specific disease mechanisms without compromising overall bioactivity. The bromine atom serves as a versatile handle for further derivatization, allowing researchers to explore different chemical space while maintaining structural integrity.
The role of 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one in combinatorial chemistry and library synthesis cannot be overstated. Its ability to undergo selective reactions makes it an ideal building block for generating diverse chemical libraries. These libraries are then screened for compounds with desired biological activities using high-throughput screening (HTS) techniques. The bromine substituent is particularly useful in these applications because it allows for easy introduction or removal of functional groups without affecting the core structure.
Future directions in the study of 3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one may include exploring its potential as an antiviral or antibacterial agent. The pyrazolopyrimidine scaffold has shown promise in targeting viral proteases and bacterial enzymes involved in pathogenesis. By leveraging computational methods and synthetic strategies, researchers can develop novel derivatives with enhanced efficacy and reduced side effects. The bromine atom will continue to play a critical role in these efforts by providing a site for selective modifications.
In summary,3-bromo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS No. 1198569-35-5) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing biologically active molecules. As research progresses,this compound will continue to contribute to advancements in drug discovery,offering new opportunities for treating various diseases.
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